Benzyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
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Overview
Description
Benzyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a synthetic organic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Chloro and Fluoro Groups: Halogenation reactions using reagents such as thionyl chloride (SOCl₂) and fluorinating agents.
Esterification: The carboxylic acid group is esterified with benzyl alcohol in the presence of a catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups or the modification of existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different substituents, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Benzyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-fluoro-1,6-naphthyridine: Lacks the benzyl ester group.
Benzyl 2-chloro-1,6-naphthyridine-6(5H)-carboxylate: Lacks the fluoro group.
Benzyl 3-fluoro-1,6-naphthyridine-6(5H)-carboxylate: Lacks the chloro group.
Uniqueness
Benzyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these groups with the naphthyridine core and benzyl ester moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H14ClFN2O2 |
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Molecular Weight |
320.74 g/mol |
IUPAC Name |
benzyl 2-chloro-3-fluoro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C16H14ClFN2O2/c17-15-13(18)8-12-9-20(7-6-14(12)19-15)16(21)22-10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2 |
InChI Key |
RBMBPXPPQROZST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC(=C(N=C21)Cl)F)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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